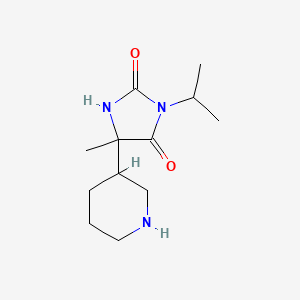
5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
thiazolidine-2,4-dione , belongs to the class of heterocyclic compounds . Its complex name might seem intimidating, but let’s break it down:
5-Methyl: Indicates a methyl group (CH₃) attached to the fifth carbon atom.
Piperidin-3-yl: Refers to a piperidine ring (a six-membered nitrogen-containing ring) with a substituent at the third position.
3-(Propan-2-yl): Indicates an isopropyl group (CH(CH₃)₂) attached to the third position.
Imidazolidine-2,4-dione: Describes the core structure, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Now that we’ve deciphered its name, let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for thiazolidine-2,4-dione, including:
Cyclization of α-amino acids: Starting from an α-amino acid, cyclization with formaldehyde and ammonium acetate leads to the formation of thiazolidine-2,4-dione.
Ring closure of β-ketoesters: β-ketoesters can undergo intramolecular cyclization to yield the desired compound.
Industrial Production:: While not widely produced industrially, researchers have explored efficient methods for large-scale synthesis. These methods often involve starting materials like α-amino acids or β-ketoesters.
Analyse Chemischer Reaktionen
Thiazolidin-2,4-dion nimmt an verschiedenen Reaktionen teil:
Oxidation: Es kann zu Thiazolidindionen oxidiert werden, die antidiabetische Eigenschaften besitzen.
Reduktion: Die Reduktion der Carbonylgruppe ergibt Aminothiazolidine.
Substitution: Substituenten am Piperidinring können nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien sind Hydrazin , Wasserstoffperoxid und Alkali-Metallhydride . Die Hauptprodukte hängen von den Reaktionsbedingungen und den Substituenten ab.
Wissenschaftliche Forschungsanwendungen
Chemie::
Baustein: Thiazolidin-2,4-dion dient als vielseitiger Baustein für die Entwicklung neuartiger Verbindungen.
Medizinische Chemie: Derivate zeigen antidiabetische, entzündungshemmende und antimikrobielle Aktivitäten.
Antidiabetische Mittel: Thiazolidindione (TZDs), die von dieser Verbindung abgeleitet sind, werden zur Behandlung von Typ-2-Diabetes eingesetzt, indem sie die Insulinempfindlichkeit verbessern.
Antikrebs-Potenzial: Einige Derivate zeigen vielversprechende Ergebnisse als Antikrebsmittel aufgrund ihrer Auswirkungen auf die Zellzyklusregulation.
Pharmazeutika: TZDs sind im Handel erhältliche Medikamente (z. B. Pioglitazon, Rosiglitazon).
Pflanzenschutzmittel: Derivate von Thiazolidin-2,4-dion finden Anwendung im Pflanzenschutz.
5. Wirkmechanismus
Die antidiabetische Wirkung von TZDs beinhaltet die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPAR-γ) . Dieser Kernrezeptor reguliert den Glukosestoffwechsel, die Adipogenese und die Entzündung.
Wirkmechanismus
The antidiabetic effect of TZDs involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This nuclear receptor regulates glucose metabolism, adipogenesis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Thiazolidin-2,4-dion zeichnet sich durch seine einzigartige Kombination eines Piperidinrings, einer Isopropylgruppe und eines Imidazolidin-Kerns aus. Ähnliche Verbindungen umfassen Pyrrolidin-2,4-dion und Oxazolidin-2,4-dion .
Eigenschaften
Molekularformel |
C12H21N3O2 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
CZBOIKUXBZPHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


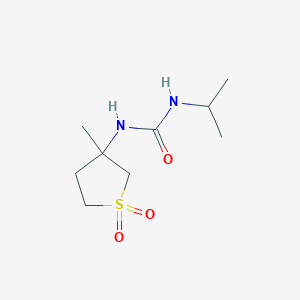
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)
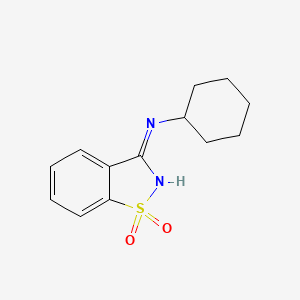


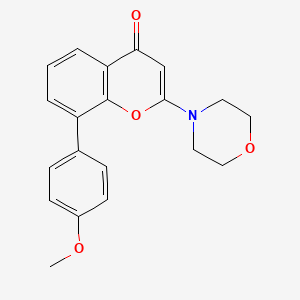
![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)


![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
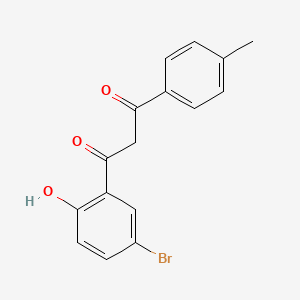
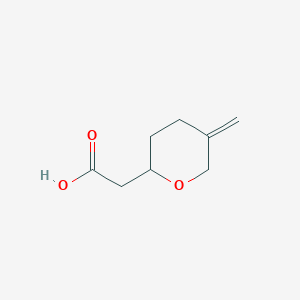

![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)
